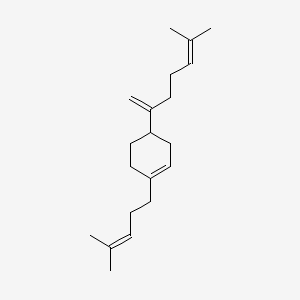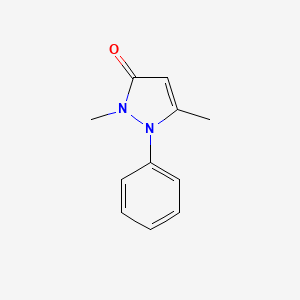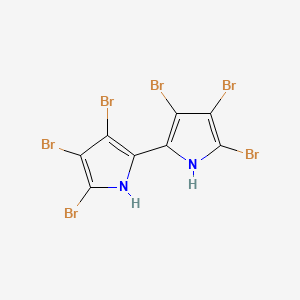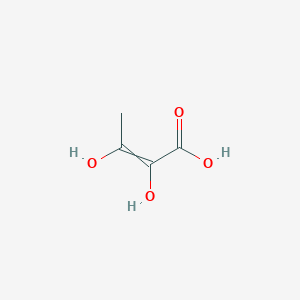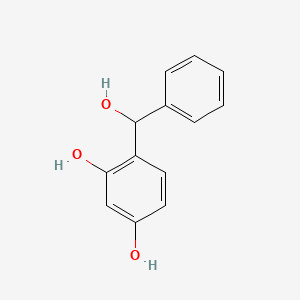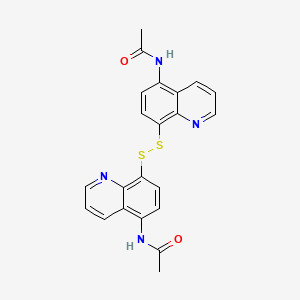![molecular formula C9H13NO2 B13810942 ethyl (1R,3R,4S)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B13810942.png)
ethyl (1R,3R,4S)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (1R,3R,4S)-2-azabicyclo[221]hept-5-ene-3-carboxylate is a bicyclic compound with a unique structure that includes an azabicyclo ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1R,3R,4S)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, which include a bicyclic precursor and ethyl ester derivatives.
Reaction Conditions: The reaction conditions often involve the use of catalysts and specific temperature and pressure conditions to facilitate the formation of the azabicyclo ring system.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions and can produce the compound in large quantities with high efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (1R,3R,4S)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Ethyl (1R,3R,4S)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of ethyl (1R,3R,4S)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ethyl (1R,3R,4S)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate can be compared with other similar compounds, such as:
Ethyl (1R,2R,4S)-3,3-difluoro-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate: This compound has a similar bicyclic structure but includes fluorine atoms, which may alter its chemical properties and reactivity.
Dimethyl (1R,2S,3R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate: Another bicyclic compound with different substituents, leading to variations in its chemical behavior and applications.
The uniqueness of ethyl (1R,3R,4S)-2-azabicyclo[22
Eigenschaften
Molekularformel |
C9H13NO2 |
|---|---|
Molekulargewicht |
167.20 g/mol |
IUPAC-Name |
ethyl (1R,3R,4S)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate |
InChI |
InChI=1S/C9H13NO2/c1-2-12-9(11)8-6-3-4-7(5-6)10-8/h3-4,6-8,10H,2,5H2,1H3/t6-,7+,8-/m1/s1 |
InChI-Schlüssel |
PPUKEAWMRSOSSL-GJMOJQLCSA-N |
Isomerische SMILES |
CCOC(=O)[C@H]1[C@H]2C[C@@H](N1)C=C2 |
Kanonische SMILES |
CCOC(=O)C1C2CC(N1)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


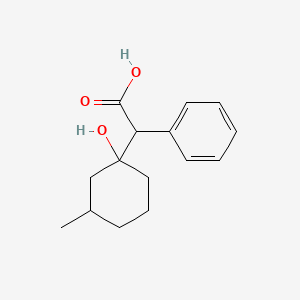
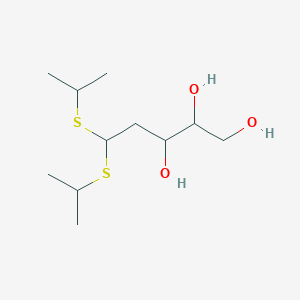
![Phosphonic acid, [1-[(1-methylethylidene)amino]ethyl]-, bis(trimethylsilyl) ester](/img/structure/B13810865.png)
![1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one](/img/structure/B13810875.png)
